molecular formula C11H15ClFNO B1334163 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride CAS No. 3929-30-4

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Cat. No. B1334163
CAS RN: 3929-30-4
M. Wt: 231.69 g/mol
InChI Key: XWAMSNBDXDQRRN-UHFFFAOYSA-N
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Description

The compound "4-(4-fluorophenyl)piperidin-4-ol Hydrochloride" is a chemical of interest due to its relevance in pharmaceutical synthesis. It is related to various compounds that have been synthesized and structurally characterized, which are important in the development of neuroleptic agents and other pharmaceuticals. The presence of the fluorophenyl group and the piperidine moiety is a common structural feature in these compounds, which are known for their potential bioactivity .

Synthesis Analysis

The synthesis of related 4-aryl-2-piperidinones has been achieved through asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst. This method has been used to introduce a 4-fluorophenyl group with high enantioselectivity, yielding a key intermediate for the synthesis of pharmaceuticals like (-)-Paroxetine . Another approach involves the rhodium-catalyzed hydroformylation of allyl or propargyl alcohol derivatives, which is a key step in the synthesis of Fluspirilen and Penfluridol, both containing a piperidine moiety .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-fluorophenyl)piperidin-4-ol Hydrochloride" has been characterized using various techniques such as IR, NMR, and X-ray diffraction. These compounds often exhibit interesting conformational properties due to the presence of the piperidine ring, which can adopt chair or boat conformations, and the orientation of the phenyl rings, which can vary in dihedral angles .

Chemical Reactions Analysis

The chemical reactivity of the piperidin-4-ol derivatives includes their conversion into corresponding piperidin-4-ones and further reactions to form various bioactive compounds. For instance, the conversion of 1-arylpiperidin-4-ols into 1-arylpiperidin-4-ones has been demonstrated, which can then undergo further transformations such as the formation of enol ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as O–H…O and O–H…Cl, can stabilize the crystal structure and influence the solubility and stability of the compound. The dihedral angles between the rings and the conformation of the piperidine ring are also crucial in determining the compound's physical properties and its interactions in a biological context .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various piperidin-4-ols. Reese and Thompson (1988) described a synthesis method for 1-arylpiperidin-4-ols, which could potentially include derivatives similar to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride (Reese & Thompson, 1988).

Pharmacological Aspects

  • Paroxetine hydrochloride, a derivative of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, is noted for its role as a selective serotonin reuptake inhibitor, with applications in treating various psychological disorders. Germann et al. (2013) documented its physicochemical properties and pharmacokinetics (Germann et al., 2013).
  • Yang et al. (2009) synthesized compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride with variations in substituted groups, demonstrating potential anti-leukemia activity (Yang et al., 2009).

Crystallography and Structure Analysis

  • Yokota et al. (1999) analyzed the crystal forms of paroxetine hydrochloride, a derivative of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, providing insights into its molecular structure (Yokota et al., 1999).

Potential in Neuropharmacology

  • Miura et al. (1993) investigated a novel serotonin reuptake inhibitor structurally similar to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, showing its potential in improving cognitive impairments caused by cholinergic dysfunction (Miura et al., 1993).

Application in Antimycobacterial Research

  • Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including derivatives of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, demonstrating significant activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Environmental and Chemical Studies

  • Šakić et al. (2011) conducted a quantum-chemical study on base-induced rearrangements of N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a compound related to 4-(4-fluorophenyl)piperidin-4-ol hydrochloride, providing insights into its chemical behavior and environmental relevance (Šakić et al., 2011).

Calcium Channel Blocking and Antihypertensive Activity

  • Shanklin et al. (1991) synthesized compounds including 4-(4-fluorophenyl)piperidin-4-ol hydrochloride derivatives, evaluating their calcium channel blocking and antihypertensive activities (Shanklin et al., 1991).

properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAMSNBDXDQRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374643
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

CAS RN

3929-30-4
Record name 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3929-30-4
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